1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Overview
Description
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one is a useful research compound. Its molecular formula is C8H10F3N5O and its molecular weight is 249.19 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial and anticancer effects, alongside relevant research findings and case studies.
Chemical Structure
The compound's structure integrates a triazole ring, an azetidine moiety, and a trifluoroethanone group. This unique combination may contribute to its biological activity by interacting with various biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, compounds containing the triazole scaffold have been shown to inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | M. tuberculosis | 12.5 µM |
Compound B | E. coli | 15 µM |
Compound C | S. aureus | 10 µM |
Anticancer Activity
Several studies have evaluated the anticancer potential of triazole derivatives. For example, a series of 3-amino-1,2,4-triazoles demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 2: Anticancer Activity of Triazole Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D | HCT-116 (Colon Cancer) | 6.2 |
Compound E | T47D (Breast Cancer) | 27.3 |
Compound F | MCF-7 (Breast Cancer) | 43.4 |
The biological activity of the compound can be attributed to its ability to inhibit specific enzymes and pathways involved in microbial resistance and tumor growth. The triazole ring is known to interfere with fungal cell wall synthesis and has been implicated in the inhibition of protein synthesis in bacteria .
Case Studies
- Inhibition of Aminoacyl-tRNA Synthetases : A study focused on the inhibition of aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis in bacteria. The compound was tested for its ability to inhibit these enzymes, revealing promising results against resistant strains .
- Cytotoxicity Assays : Various derivatives were subjected to cytotoxicity assays against human cell lines (HEK293 and HepG2). The results indicated that certain derivatives exhibited low cytotoxicity while maintaining high antimicrobial efficacy .
Properties
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N5O/c9-8(10,11)7(17)15-3-6(4-15)16-2-5(1-12)13-14-16/h2,6H,1,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHWESTFPHJQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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